Entrectinib (formerly RXDX-101) is a novel, orally available, small molecule kinase inhibitor. [, , ] It exhibits potent and selective ATP-competitive inhibition against three key tyrosine kinase targets:
Entrectinib is designed with properties enabling it to cross the blood-brain barrier, a crucial feature for targeting central nervous system (CNS) metastases. [, ] This characteristic distinguishes Entrectinib from other TRK inhibitors. []
Overcoming resistance: Research is crucial for understanding and overcoming acquired resistance to Entrectinib, particularly mechanisms involving solvent front mutations and MAPK pathway activation. [] Exploring combination therapies, such as Entrectinib with MEK inhibitors like Trametinib, shows promise in preclinical studies and warrants further clinical investigation. [, ]
Combination therapies: Investigating Entrectinib in combination with other targeted therapies, chemotherapy, or immunotherapy could potentially enhance its efficacy and potentially address resistance mechanisms. []
Optimizing treatment strategies: Clinical trials comparing Entrectinib with other approved TRK inhibitors, such as Larotrectinib, are necessary to establish optimal treatment sequencing and identify potential advantages in specific patient populations. [, ]
Enhancing drug delivery: Research focusing on developing novel drug delivery systems, such as nanosponges, aims to improve Entrectinib's solubility and potentially enhance its therapeutic index. [, ]
Entrectinib is classified as a small molecule inhibitor targeting multiple receptor tyrosine kinases. It is part of a broader category of next-generation tyrosine kinase inhibitors. The compound is marketed under the brand name Rozlytrek and has been developed by Roche . Its development highlights the increasing focus on targeted therapies that address specific genetic alterations in cancers.
The synthesis of entrectinib has been achieved through various methods, including traditional batch synthesis and more modern flow chemistry techniques. A notable route involves the coupling of a functionalized carboxylic acid fragment with a specific indazole derivative. This method allows for efficient production at a kilogram scale.
Entrectinib's molecular structure can be described as an indazolobenzamide derivative. The compound's chemical formula is , and its molecular weight is approximately 396.45 g/mol. The structure features:
The compound exhibits a complex three-dimensional conformation essential for its biological activity against various tyrosine kinases .
Entrectinib undergoes several key reactions during its synthesis:
Entrectinib exerts its therapeutic effects primarily through competitive inhibition of ATP binding to TRK A/B/C, ALK, and ROS1 kinases. By binding to these targets, it prevents phosphorylation events that promote cell proliferation and survival in cancer cells harboring specific genetic alterations.
The inhibition constants (IC50) have been determined for various kinases:
These properties are critical for formulation development and ensuring bioavailability in clinical settings .
Entrectinib has significant applications within oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: